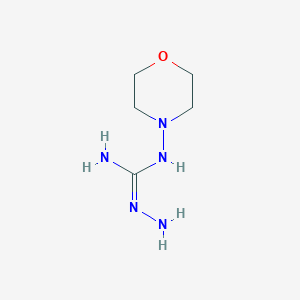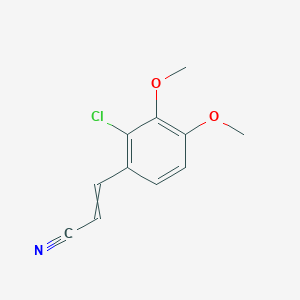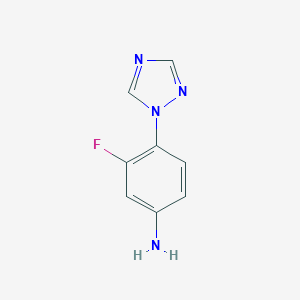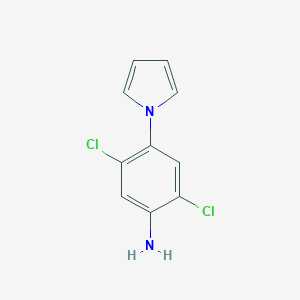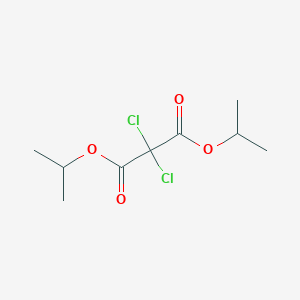
Diisopropyl dichloromalonate
Descripción general
Descripción
Diisopropyl dichloromalonate is a chemical compound with the molecular formula C9H14Cl2O4 . It contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .
Synthesis Analysis
The synthesis of Diisopropyl dichloromalonate involves using cyanoacetic acid as a raw material, and adding sulfuric acid for acid hydrolysis to generate an acid hydrolysis solution . Another synthetic route involves the use of diethyl malonate, which is easily available and allows the obtainment of target acids in a few reaction steps .Molecular Structure Analysis
Diisopropyl dichloromalonate contains a total of 29 atoms; 14 Hydrogen atoms, 9 Carbon atoms, 4 Oxygen atoms, and 2 Chlorine atoms . It also contains 2 ester groups .Physical And Chemical Properties Analysis
Diisopropyl dichloromalonate has a density of 1.2±0.1 g/cm3, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 89.5±24.9 °C . It also has a molar refractivity of 56.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact :
- Diisopropyl dichloromalonate was studied for its acute toxicity, accumulation, and excretion in killifish. The research found that while the toxicities of diisopropyl dichloromalonate and its degradation products were nearly equal to or lower than that of isoprothiolane, their bioconcentration factors suggested that contamination of fish and other aquatic organisms by these degradation products in the environment is low (Tsuda et al., 1997).
Hepatotoxicity :
- A study on the hepatotoxicity of diisopropyl ester of malonic acid and chloromalonic acids, which are disinfection by-products of the fungicide isoprothiolane (from which diisopropyl dichloromalonate can decompose), was conducted using rat hepatocytes. The study revealed that these compounds caused hepatocellular death and significant lipid peroxidation at certain concentrations, suggesting potential health risks upon exposure (Jinno et al., 1997).
Chemical Synthesis Applications :
- Diisopropyl dichloromalonate has been utilized in the electrosynthesis of 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate. This research demonstrated a new, rapid, and efficient method for such syntheses under mild conditions, highlighting the compound's role in facilitating organic synthesis processes (Jubault et al., 1995).
Oxidation and Degradation Studies :
- The oxidation degradation kinetics of isoprothiolane (from which diisopropyl dichloromalonate can decompose) by ozone and chlorine were investigated. The study identified the degradation products and proposed reaction pathways, providing insights into the environmental behavior and potential impacts of these substances (Li et al., 2019).
Direcciones Futuras
Future research could focus on the directed evolution of proteins that interact with Diisopropyl dichloromalonate, which could lead to more efficient and less costly alternatives to traditional chemical catalysts . Additionally, further studies on the synthesis and properties of Diisopropyl dichloromalonate could lead to new applications in various fields .
Propiedades
IUPAC Name |
dipropan-2-yl 2,2-dichloropropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXFUQTKUGSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938495 | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174300-34-6 | |
| Record name | Propanedioic acid, dichloro-, bis(1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropan-2-yl dichloropropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)



![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
